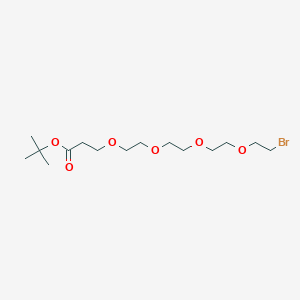

Bromo-PEG4-ester t-butylique

Vue d'ensemble

Description

Bromo-PEG4-t-butyl ester is a PEG linker containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Synthesis Analysis

The synthesis of Bromo-PEG4-t-butyl ester involves adding propionic acid t-butyl ester to a reaction container, followed by an appropriate amount of triethylene glycol . The reaction is carried out under suitable temperature and pressure conditions, typically requiring a catalyst or bromination tool to facilitate the reaction . Finally, through appropriate process operations and purification steps, pure Bromo-PEG4-t-butyl ester is obtained .Molecular Structure Analysis

The molecular formula of Bromo-PEG4-t-butyl ester is C15H29BrO6 . It has a molecular weight of 385.3 g/mol .Chemical Reactions Analysis

The bromide (Br) in Bromo-PEG4-t-butyl ester is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis

Bromo-PEG4-t-butyl ester has a predicted density of 1.210±0.06 g/cm3 . Its predicted boiling point is 415.8±35.0 °C . It is soluble in DMSO, DCM, and DMF .Applications De Recherche Scientifique

Liaison PEG

“Bromo-PEG4-ester t-butylique” est un lieur PEG contenant un groupe bromure et un groupe carboxyle protégé par un t-butyle . L'espaceur PEG hydrophile augmente la solubilité dans les milieux aqueux .

Réactions de substitution nucléophile

Le bromure (Br) dans “this compound” est un très bon groupe partant pour les réactions de substitution nucléophile . Cela le rend utile dans une variété de réactions chimiques où un groupe partant est requis.

Déprotection en conditions acides

Le groupe carboxyle protégé par un t-butyle dans “this compound” peut être déprotégé en conditions acides . Cette propriété peut être exploitée dans la recherche où la suppression des groupes protecteurs est nécessaire.

Amélioration de la solubilité

L'espaceur PEG hydrophile dans “this compound” augmente la solubilité dans les milieux aqueux . Cela le rend utile dans les applications où une solubilité accrue des composés est souhaitée.

Recherche de qualité réactif

“this compound” est disponible en qualité réactif à des fins de recherche . Cela signifie qu'il peut être utilisé dans une variété de milieux de laboratoire pour des travaux expérimentaux.

Incorporation synthétique dans les conjugués anticorps-médicament

“this compound” peut être incorporé synthétiquement dans les conjugués anticorps-médicament . Cela le rend utile dans le développement de thérapies ciblées pour des maladies comme le cancer.

Chimères de ciblage de la protéolyse (PROTAC)

“this compound” peut également être utilisé dans la synthèse de molécules chimères de ciblage de la protéolyse (PROTAC) pour la dégradation ciblée des protéines . Cela a des applications potentielles dans le traitement des maladies causées par des protéines nocives.

Recrutement des cellules T cytotoxiques

“this compound” peut être utilisé dans le recrutement des cellules T cytotoxiques vers les cellules cancéreuses positives pour le récepteur du folate . Cela a des applications potentielles en immunothérapie pour le traitement du cancer.

Mécanisme D'action

Target of Action

Bromo-PEG4-t-butyl ester is a PEG linker . It contains a bromide group and a t-butyl protected carboxyl group . The primary targets of this compound are molecules that undergo nucleophilic substitution reactions .

Mode of Action

The bromide (Br) group in Bromo-PEG4-t-butyl ester is a very good leaving group for nucleophilic substitution reactions . This means that the bromide group can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. The t-butyl protected carboxyl group can be deprotected under acidic conditions , which means it can be removed to reveal a carboxyl group that can participate in further chemical reactions.

Pharmacokinetics

The pharmacokinetics of Bromo-PEG4-t-butyl ester would largely depend on the molecules it is linked to. The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could enhance its distribution in the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as the nature of the molecules it is linked to and the specific biological system it is introduced to.

Action Environment

The action of Bromo-PEG4-t-butyl ester can be influenced by various environmental factors. For instance, the deprotection of the t-butyl protected carboxyl group occurs under acidic conditions . Therefore, the pH of the environment could influence the compound’s action. Additionally, the compound’s stability, efficacy, and action could be influenced by factors such as temperature and the presence of other chemical entities.

Safety and Hazards

When handling Bromo-PEG4-t-butyl ester, avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . Remove all sources of ignition . In case of accidental ingestion or contact, seek medical attention immediately .

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29BrO6/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKHUFASPMJBHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-3-phenyl-2-[[6-(4-phenylmethoxyphenyl)pyrimidin-4-yl]amino]propanoic acid](/img/structure/B1667821.png)

![2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid](/img/structure/B1667822.png)

![Methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1667825.png)

![2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide](/img/structure/B1667828.png)

![N-[2-(1,3-Benzodioxol-5-Yl)ethyl]-1-[2-(1h-Imidazol-1-Yl)-6-Methylpyrimidin-4-Yl]-D-Prolinamide](/img/structure/B1667833.png)